![molecular formula C16H19N3O2S B4581977 2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4581977.png)

2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Vue d'ensemble

Description

Thiazole derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. The compound "2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide" likely shares similar chemical and physical properties with other thiazole derivatives.

Synthesis Analysis

An efficient synthesis route for thiazole derivatives involves chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method allows for the introduction of various functional groups into the thiazole ring, offering a versatile approach to synthesizing a wide range of thiazole derivatives with potential biological activity (Kumar, Parameshwarappa, & Ila, 2013).

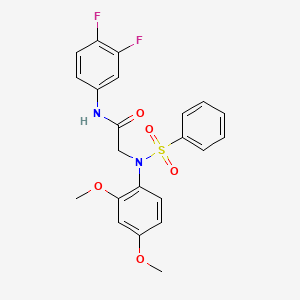

Molecular Structure Analysis

Thiazole derivatives exhibit interesting structural features, including proton tautomerism and stereoisomerism, which can be studied using crystallography and spectroscopic methods. Such analyses reveal insights into the preferred conformations and electronic structures of these molecules, which are crucial for understanding their reactivity and interaction with biological targets (Pyrih et al., 2023).

Chemical Reactions and Properties

Thiazole derivatives can undergo a variety of chemical reactions, including acylation, methylation, and condensation, to introduce different substituents into the thiazole ring. These reactions are essential for modifying the chemical properties of thiazole derivatives to enhance their biological activity or to tailor them for specific applications (Dovlatyan et al., 2004).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and stability, can significantly influence their suitability for various applications. X-ray crystallography provides detailed information about the molecular and crystal structure, which helps in understanding the relationship between structure and physical properties (Malinovskii et al., 2000).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of thiazole derivatives, including methods for functionalizing thiazoles with various substituents, is a key area of research. For instance, Kumar et al. (2013) elucidated an efficient route to synthesize 2,4,5-trisubstituted thiazoles via a one-step chemoselective thionation-cyclization process. This method underscores the synthetic versatility of thiazole compounds, enabling the introduction of diverse functional groups (Kumar, Parameshwarappa, & Ila, 2013).

Biological Activities

Thiazole derivatives exhibit a range of biological activities, making them potential candidates for therapeutic applications. For example, Srivastava et al. (1977) discovered thiazole C-nucleosides exhibiting antiviral activity, highlighting the potential of thiazole derivatives in combating viral infections (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor properties of thiazole derivatives have also been extensively studied. Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing selenium and evaluated their antimicrobial and antitumor activities. These compounds showed promising results, indicating their potential for medical and industrial applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Anticancer Agents

Research into functionalized amino acid derivatives incorporating thiazole moieties has shown potential for designing new anticancer agents. Kumar et al. (2009) synthesized a series of such derivatives and evaluated their cytotoxicity against human cancer cell lines, finding some compounds with significant activity (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Propriétés

IUPAC Name |

2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-9-6-10(2)8-12(7-9)14(20)18-16-17-11(3)13(22-16)15(21)19(4)5/h6-8H,1-5H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPXTSJAOWCBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3,5-dimethylphenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4581911.png)

![{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B4581914.png)

![ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate](/img/structure/B4581921.png)

![methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4581925.png)

![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581942.png)

![N-(2,4-dichlorophenyl)-2-{[5-(5-ethyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4581945.png)

![3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isobutylbenzamide](/img/structure/B4581953.png)

![1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B4581961.png)

![N-cyclopentyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4581971.png)

![3,3'-[(5-phenyl-1,3,4-thiadiazol-2-yl)imino]dipropanoic acid](/img/structure/B4581979.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4581985.png)